6-Dehydro Prednisolone
Overview
Description
Synthesis Analysis
The synthesis of various derivatives and metabolites of prednisolone has been explored in several studies. One such study focused on the synthesis of 20-dihydro-6-methylprednisone (DHMP), an isomeric metabolite of methylprednisolone, which is used as a therapeutic medication in equine medicine. The synthesis was aimed at creating an authentic research quality reference standard of DHMP for unequivocal determination in equine racing samples . Another study described the synthesis of 6-(methoxycarbonyl)prednisolone and its derivatives, which were evaluated for their anti-inflammatory properties while reducing systemic effects . Additionally, an expedient synthesis of 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate from prednisolone was achieved using a novel Mattox rearrangement .
Molecular Structure Analysis
The molecular structure and properties of prednisolone and its derivatives have been studied using various computational methods. A theoretical study using MNDO and AM1 semiempirical molecular orbital calculations determined the structural, conformational, and electronic properties of prednisolone and its fluorinated derivatives. The study found that 6α-fluoroprednisolone is more stable than 9α-fluoroprednisolone and that the synergistic effect in 6α,9α-difluoroprednisolone derivatives could be due to a combination of enthalpic, entropic, and kinetic factors .
Chemical Reactions Analysis
The chemical reactions and metabolites of prednisolone have been characterized in various studies. For instance, human urinary metabolites of prednisolone were detected and provisionally identified by gas chromatography-mass spectrometry, revealing major metabolites such as 11-keto/11-hydroxy conversion products, 20-hydroxy, and 4,5-dihydro analogues . Another study provided a method for the simultaneous measurement of prednisone, prednisolone, and 6β-hydroxyprednisolone in urine, which is crucial for understanding the metabolism and excretion of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of prednisolone and its metabolites have been investigated to understand their pharmacological profiles. For example, the administration of Prednisolone® to rats was shown to result in increased concentrations of 1,25-dihydroxycholecalciferol in serum, affecting the intestinal transport of calcium despite normal levels of this vitamin D metabolite in the intestinal mucosa . The pharmacological evaluation of 6-(methoxycarbonyl)prednisolone and its derivatives also highlighted the importance of modifying the chemical structure to retain anti-inflammatory activity while reducing systemic effects .
Scientific Research Applications
Therapeutic Efficacy in Duchenne Muscular Dystrophy (DMD)
Deflazacort has been compared to prednisone/prednisolone in the treatment of Duchenne Muscular Dystrophy (DMD), a severe form of muscular dystrophy. Studies have shown that both deflazacort and prednisone/prednisolone are effective in improving muscle strength, motor function, and delaying the progression of the disease. However, deflazacort has been associated with a different side effect profile, potentially offering some advantages over prednisone/prednisolone in terms of weight gain and growth parameters in children (Biggar, Skalsky, & McDonald, 2022).
Impact on Bone Mineral Density
The role of glucocorticoids like prednisolone in the treatment of conditions such as rheumatoid arthritis (RA) has been widely debated due to their impact on bone mineral density (BMD). A systematic review and meta-analysis found no significant difference in BMD changes between RA patients treated with prednisolone/prednisone and those not treated with these glucocorticoids, suggesting that their anti-inflammatory benefits might counterbalance their adverse effects on bone remodeling (Blavnsfeldt et al., 2018).
Pharmacological Properties and Efficacy in Various Conditions
Deflazacort's pharmacological properties have been reviewed, highlighting its efficacy comparable to prednisone and methylprednisolone in rheumatoid arthritis and other conditions like juvenile chronic arthritis, severe asthma, nephrotic syndrome, and more. Its side effect profile is considered lower than other corticosteroids, making it a potential alternative for patients predisposed to metabolic sequelae from corticosteroid treatment (Markham & Bryson, 1995).
Use in Acute Pediatric Asthma Exacerbations
A study comparing dexamethasone to prednisone/prednisolone for acute pediatric asthma exacerbations in emergency departments found that dexamethasone might be a suitable alternative, offering similar efficacy with a lower risk of vomiting. This finding suggests potential for deflazacort, given its similar pharmacological profile to other glucocorticoids, to be used in similar contexts (Cai et al., 2020).
Gene Expression and Glucocorticoid Resistance in Acute Lymphoblastic Leukemia (ALL)
Research on glucocorticoid resistance in ALL, where prednisolone is a critical treatment component, has identified gene targets that might enhance the effectiveness of glucocorticoid therapies. Understanding these mechanisms could lead to improved treatment strategies for leukemia (Lambrou et al., 2020).
Future Directions
properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-5,7,9,14-16,18,22,24,26H,6,8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFSJFFZKKRVOE-VWUMJDOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)C=CC4=CC(=O)C=CC34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C=CC4=CC(=O)C=C[C@]34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279501 | |
Record name | (11|A)-11,17,21-trihydroxypregna-1,4,6-triene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Dehydro Prednisolone | |
CAS RN |
2427-64-7 | |
Record name | delta6-Prednisolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002427647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC12882 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12882 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (11|A)-11,17,21-trihydroxypregna-1,4,6-triene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .DELTA.6-PREDNISOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEN45FVD9K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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